

A Comparative Analysis of Gestodene and Levonorgestrel on Hemostatic Variables

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Compound of Interest

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A comprehensive review of the effects of two widely used progestins on the coagulation and fibrinolytic systems, providing essential data for researchers and drug development professionals.

This guide offers a detailed comparison of the hemostatic effects of **gestodene** and levonorgestrel, two progestogenic components of combined oral contraceptives (COCs). Understanding the distinct impacts of these synthetic hormones on the delicate balance of blood coagulation and fibrinolysis is crucial for the development of safer and more effective contraceptive formulations. This analysis synthesizes data from multiple clinical studies, presenting quantitative findings in a structured format, detailing experimental methodologies, and illustrating key pathways and workflows.

Executive Summary

Oral contraceptives are known to influence the hemostatic system, a complex interplay of procoagulant and anticoagulant factors. The estrogen component, typically ethinyl estradiol (EE), is a primary driver of these changes. However, the progestin component also plays a significant role, modulating the estrogenic effect. **Gestodene**, a third-generation progestin, and levonorgestrel, a second-generation progestin, exhibit different profiles in their influence on hemostatic variables.

Generally, COCs induce a procoagulant state by increasing the levels of several clotting factors and decreasing natural anticoagulants. Simultaneously, they enhance fibrinolytic activity, which

to some extent, may counterbalance the procoagulant effects.[1] The net effect on an individual's thrombosis risk is a subject of ongoing research and clinical observation.

Studies comparing **gestodene**- and levonorgestrel-containing COCs have reported some differences in their hemostatic effects. While many changes from baseline are observed with both types of progestins, significant between-group differences are not consistently found for all markers.[2] However, some research suggests that third-generation progestins like **gestodene** may be associated with a slightly higher risk of venous thromboembolism (VTE) compared to second-generation progestins like levonorgestrel.[3][4] This has been linked to a more pronounced acquired resistance to activated protein C (APC) with third-generation progestins. [4][5]

Data Presentation: Quantitative Effects on Hemostatic Variables

The following tables summarize the reported changes in key hemostatic variables from baseline in women using COCs containing either **gestodene** or levonorgestrel, typically in combination with ethinyl estradiol.

Table 1: Effects on Coagulation Factors

Hemostatic Variable	Gestodene-containing COCs	Levonorgestrel-containing COCs	Key Findings & Citations
Factor VII	Increased	Increased	Some studies report a greater increase with gestodene compared to levonorgestrel.[1] However, a review of 18 studies found higher factor VII levels associated with third-generation OCs, but this was not considered related to venous thromboembolism risk.[2]
Factor X	Increased	Increased	Both progestins, in combination with EE, lead to significant increases in Factor X. [1][6]
Fibrinogen	Increased	Increased	Triphasic formulations of both gestodene and levonorgestrel with EE showed significant increases in fibrinogen.[1] A slight increase was also noted in the first cycle of a triphasic gestodene formulation.[7]
Prothrombin (Factor II)	Increased	Increased	Both levonorgestrel and desogestrel (another third-

generation progestin)
containing OCs
increased
prothrombin, with a
slightly greater
increase seen with
desogestrel.[8]

Factor V	Decreased (with desogestrel)	Decreased	A decrease in Factor V was statistically significant with desogestrel but not with levonorgestrel.[8]
Factor VIII	Increased (with desogestrel)	Increased	An increase in Factor VIII was statistically significant with desogestrel but not with levonorgestrel.[8]

Table 2: Effects on Coagulation Inhibitors

Hemostatic Variable	Gestodene-containing COCs	Levonorgestrel-containing COCs	Key Findings & Citations
Antithrombin III (ATIII)	No significant change or reduced activity	No significant change or reduced activity	No changes were observed in some studies with either progestin. ^[1] Reduced ATIII activity was seen at 18 months with gestodene and 24 months with levonorgestrel in a long-term study. ^[9]
Protein C	No significant change or increased activity	Increased activity	No significant changes were found in one study with a gestodene-containing COC. Increased protein C activity was seen at 3 months of gestodene use in another study.

Protein S	Decreased	Decreased	A significant decrease in protein S levels was observed with a gestodene-containing COC. Reduced protein S occurred at 18 months of gestodene use in a long-term study. Levonorgestrel has been shown to have an antagonistic effect on the EE-induced reduction of protein S. [10]
Activated Protein C (APC) Resistance	Acquired APC resistance	Acquired APC resistance	Acquired APC resistance is more pronounced in users of gestodene-containing OCs compared to levonorgestrel-containing OCs. [4] [5]

Table 3: Effects on the Fibrinolytic System

Hemostatic Variable	Gestodene-containing COCs	Levonorgestrel-containing COCs	Key Findings & Citations
Plasminogen	Increased	Increased	Significant increases in plasminogen were observed with triphasic formulations of both gestodene and levonorgestrel.[1]
Tissue Plasminogen Activator (t-PA)	Enhanced activity, decreased antigen	Enhanced activity, decreased antigen	Enhanced t-PA activity was seen for 6 months with both OCs.[9] Decreased t-PA antigen was observed at 18 months with both.[9]
Plasminogen Activator Inhibitor-1 (PAI-1)	Decreased	Decreased	PAI-1 levels were significantly decreased with a levonorgestrel-containing OC.[9] With a gestodene-containing OC, the decrease was seen at specific time points.[9]
D-dimer	No significant change or raised levels	Raised levels	No significant changes were found in one study with a gestodene-containing COC. Raised D-dimer levels were observed for 12 months with gestodene and 6 months with levonorgestrel in another study.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the data. Below are detailed protocols from key comparative experiments.

Protocol 1: Comparative Study of Triphasic Gestodene/EE vs. Triphasic Levonorgestrel/EE

- Study Design: A randomized controlled trial involving 120 healthy women.[\[1\]](#)
- Participants: Healthy women randomly allocated to receive either a triphasic **gestodene**/ethinyl estradiol combination or a triphasic levonorgestrel/ethinyl estradiol combination.[\[1\]](#)
- Intervention:
 - Group 1: Triphasic **gestodene**/ethinyl estradiol.
 - Group 2: Triphasic levonorgestrel/ethinyl estradiol.
- Data Collection: Serial blood samples were collected to assess the coagulation system.
- Hemostatic Assays:
 - Coagulation Factors: Factor VII, Factor X, and Fibrinogen were measured.
 - Coagulation Inhibitors: Antithrombin III and Anti-Xa were assessed.
 - Fibrinolytic System: Plasminogen and overall fibrinolytic activity were measured.
 - Platelet Function: Platelet aggregation was evaluated.[\[1\]](#)

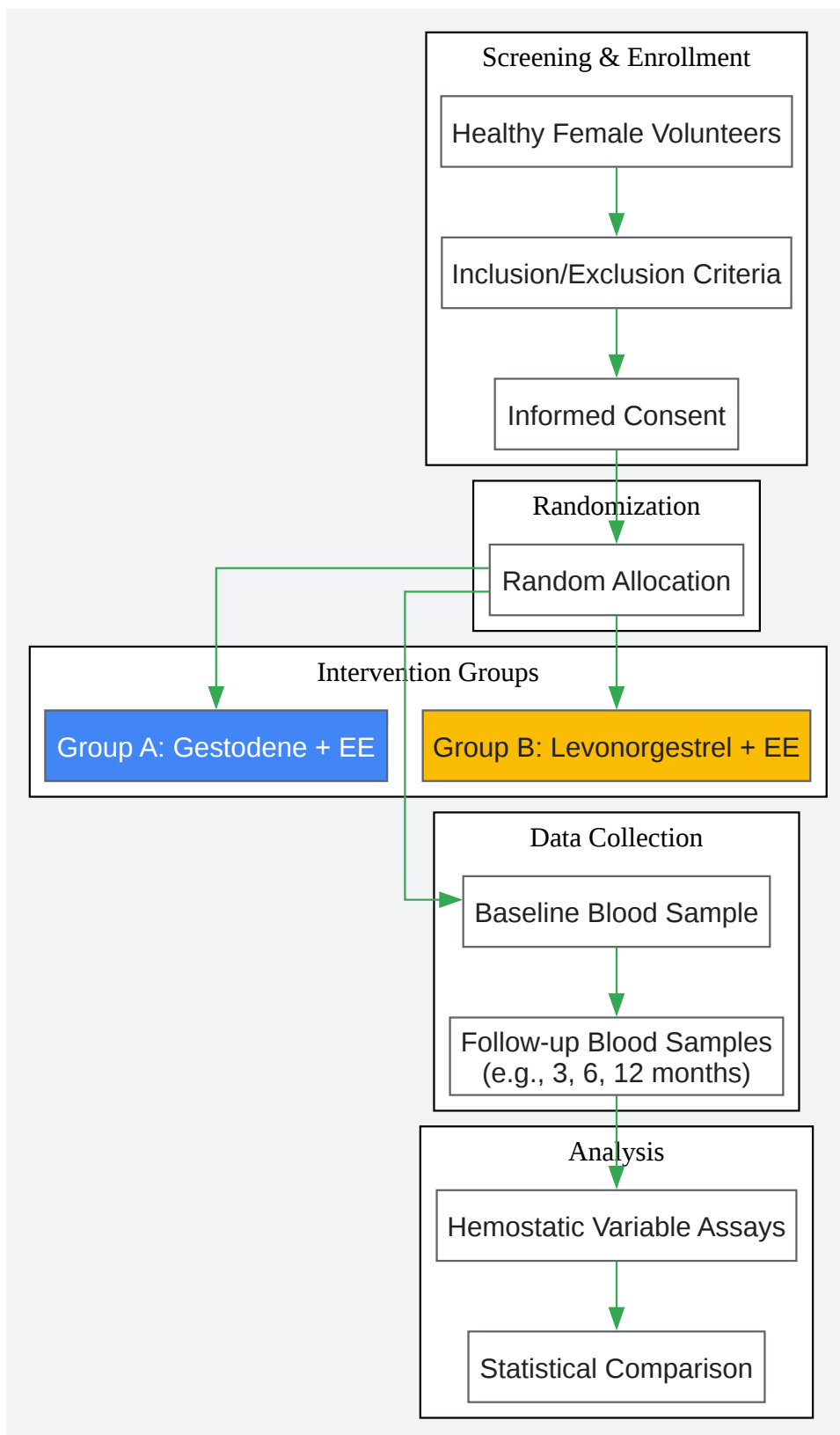
Protocol 2: Long-term (2-year) Study of Gestodene/EE vs. Levonorgestrel/EE

- Study Design: A randomized controlled trial involving 67 healthy women.[\[9\]](#)

- Participants: Healthy women randomly assigned to receive either a **gestodene**-containing OC (Gynera) or a levonorgestrel-containing OC (Microgynon 30).[9]
- Intervention:
 - Group 1: **Gestodene** (75 µg) + Ethinyl Estradiol (30 µg).
 - Group 2: Levonorgestrel (150 µg) + Ethinyl Estradiol (30 µg).
- Data Collection: Blood samples were taken before treatment and at 3, 6, 12, 18, and 24 months of use, and 3 months after discontinuation.
- Hemostatic Assays:
 - Screening Tests: Prothrombin Time (PT), Activated Partial Thromboplastin Time (APTT).
 - Coagulation Factors: Fibrinogen, Factor VII.
 - Coagulation Inhibitors: Antithrombin III (ATIII), Protein C, Protein S.
 - Fibrinolytic System: D-dimer, tissue plasminogen activator (t-PA) activity and antigen, urokinase-like plasminogen activator (u-PA) activity and antigen, plasminogen, plasminogen activator inhibitor-1 (PAI-1).
 - Platelet and Endothelial Function: Platelet count, von Willebrand factor (vWF), beta-thromboglobulin (β-TG).
 - Thrombin Generation Markers: Thrombin-antithrombin (TAT) complex, Prothrombin fragment 1+2 (F1+2).
 - APC Resistance: Assessed in all subjects.[9]

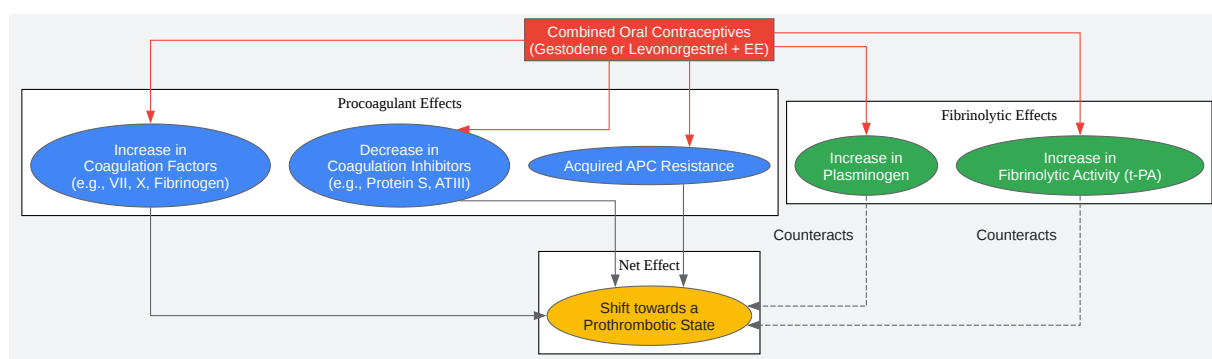
Mandatory Visualization

The following diagrams illustrate the experimental workflow for a typical comparative study and the general impact of COCs on the hemostatic system.



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Caption: Experimental workflow for a randomized controlled trial comparing two oral contraceptives.



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Caption: General impact of combined oral contraceptives on the hemostatic system.

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